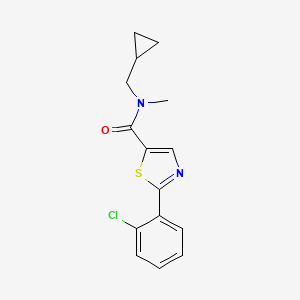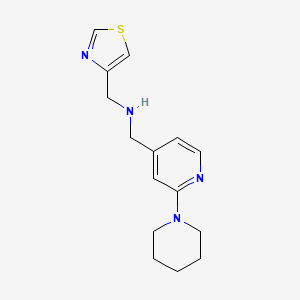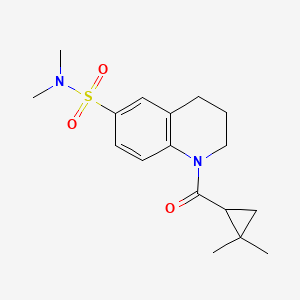![molecular formula C20H33N3O3 B6749673 1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea](/img/structure/B6749673.png)
1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a dimethylamino group and a phenoxy group attached to a hydroxypropyl chain, linked through a urea moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea typically involves multiple steps:
-
Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 3-(dimethylamino)cyclohexanol.
-
Preparation of the Phenoxy Intermediate: : The phenoxy intermediate is synthesized by reacting 2,6-dimethylphenol with epichlorohydrin under basic conditions to form 3-(2,6-dimethylphenoxy)-1,2-epoxypropane.
-
Coupling Reaction: : The final step involves the coupling of the cyclohexyl and phenoxy intermediates. This is typically done by reacting 3-(dimethylamino)cyclohexanol with 3-(2,6-dimethylphenoxy)-1,2-epoxypropane in the presence of a urea derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the urea moiety to amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can interact with biological membranes, altering their properties and affecting signal transduction pathways. The phenoxy group may enhance the compound’s binding affinity to certain proteins, modulating their activity.
類似化合物との比較
Similar Compounds
- 1-[3-(Dimethylamino)propyl]-3-ethylurea
- 1-[3-(Dimethylamino)phenyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea
Uniqueness
1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea is unique due to its specific combination of a cyclohexyl ring and a phenoxy group, which imparts distinct physicochemical properties and biological activities. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical processes.
特性
IUPAC Name |
1-[3-(dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-14-7-5-8-15(2)19(14)26-13-18(24)12-21-20(25)22-16-9-6-10-17(11-16)23(3)4/h5,7-8,16-18,24H,6,9-13H2,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMRDZAJMSKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CNC(=O)NC2CCCC(C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2,4-Benzotriazin-3-yl-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6749591.png)
![4-[4-[[(4-Cyclopropylpyridin-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B6749597.png)
![1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6749605.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide](/img/structure/B6749617.png)



![5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide](/img/structure/B6749649.png)
![2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B6749657.png)
![[1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6749659.png)
![2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B6749680.png)
![1-(6-methylpyridazin-3-yl)-4-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6749682.png)

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide](/img/structure/B6749694.png)
